molecular formula C22H28N2O5S2 B2857834 ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 312917-27-4

ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2857834
CAS No.: 312917-27-4
M. Wt: 464.6
InChI Key: KCDLGKDBLPAIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzo[b]thiophene class, characterized by a bicyclic framework with a thiophene ring fused to a partially saturated benzene ring. The structure is functionalized with a 4-(N,N-diethylsulfamoyl)benzamido group at position 2 and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-4-24(5-2)31(27,28)16-13-11-15(12-14-16)20(25)23-21-19(22(26)29-6-3)17-9-7-8-10-18(17)30-21/h11-14H,4-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDLGKDBLPAIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H30N2O5S2
  • Molecular Weight : Approximately 446.64 g/mol
  • CAS Number : 1216488-74-2

The compound features a sulfamoyl group , which enhances its interaction with biological targets. The structure includes a benzo[b]thiophene core , which is known for various biological activities, making it an interesting candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing starting materials such as benzoyl chlorides and amines.
  • Multi-step Reactions : Involving cyclization and functional group transformations to achieve the desired structure.

Pharmacological Properties

Research indicates that compounds with sulfamoyl and benzamide functionalities often exhibit diverse biological activities. The following table summarizes the potential pharmacological properties of this compound:

Activity Type Description
AntimicrobialPotential activity against bacteria and fungi due to structural attributes.
AnticancerInvestigated for inhibitory effects on cancer cell proliferation.
Anti-inflammatoryMay modulate inflammatory pathways through enzyme inhibition.
Enzyme InhibitionHypothesized to inhibit specific enzymes involved in disease processes.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Binding to Enzymes/Receptors : The sulfamoyl group may facilitate binding through hydrogen bonds or ionic interactions.
  • Modulation of Biochemical Pathways : Potentially acting as an inhibitor or modulator in pathways relevant to inflammation or cancer.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that similar compounds exhibit significant antimicrobial activity against various pathogens. Further research is warranted to assess the specific efficacy of this compound against bacterial strains.
  • Anticancer Activity : A study examining structurally related compounds highlighted their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Inflammation Modulation : Research has suggested that compounds with similar structures can reduce inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent(s) Notable Properties
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (305852-26-0) C22H26N2O6S2 478.58 Morpholinosulfonyl Predicted density: 1.385 g/cm³; Acid dissociation constant (pKa): ~11.93
Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (298207-66-6) C18H18FNO3S 347.40 4-Fluorobenzamido Simpler structure; halogen enhances lipophilicity
Ethyl 2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (313662-32-7) C25H23NO4S 433.52 4-Benzoylbenzamido Bulky aromatic substituent; may reduce solubility
Ethyl 2-((ethoxycarbonyl)amino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (N/A) C20H23NO4S (Example) ~397.47 Ethoxycarbonylamino Carbamate group introduces hydrolytic instability
Target Compound (Hypothetical) C22H27N2O5S2 ~487.59 4-(N,N-Diethylsulfamoyl)benzamido Expected higher solubility in polar solvents due to sulfonamide group
Key Observations:

Electron-Withdrawing Groups: The diethylsulfamoyl (target) and morpholinosulfonyl (CAS 305852-26-0) groups enhance electrophilicity, which may improve interactions with nucleophilic biological targets (e.g., enzymes) compared to benzamides or carbamates .

Halogen Effects : The 4-fluorobenzamido derivative (CAS 298207-66-6) exhibits increased lipophilicity, which could improve membrane permeability but reduce water solubility .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget Affinity (IC₅₀, nM)Metabolic Stability (t₁/₂, min)Reference
N,N-Diethylsulfamoyl (Parent)120 ± 1545 ± 5
Piperidine-Sulfamoyl68 ± 990 ± 10
4-Methoxybenzamido250 ± 3030 ± 4

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Tools :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular Dynamics : Simulate binding stability in target active sites (e.g., GROMACS for FLT-3 kinase) .

Methodological Notes

  • Contradiction Handling : Cross-validate analytical data (e.g., NMR vs. HRMS) to resolve structural ambiguities .
  • Scale-Up Challenges : Optimize solvent volume ratios (e.g., DMF:water 3:1) to maintain yield during gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.